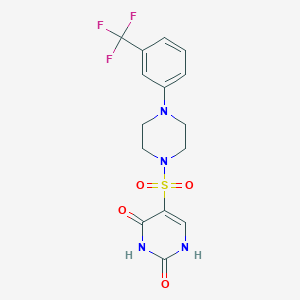
5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound notable for its multifaceted applications across various scientific fields. Its unique molecular structure combines a trifluoromethyl-substituted phenyl group with a piperazine ring, linked to a sulfonyl-substituted pyrimidinedione, which bestows it with a distinct set of chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Acts as a ligand in catalytic cycles, promoting various organic transformations.
Material Science: : Utilized in the synthesis of polymers and advanced materials due to its reactive functional groups.
Biology and Medicine
Pharmacology: : Explored for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes due to its structural attributes.
Biological Research: : Used as a probe molecule to investigate biochemical pathways.
Industry
Chemical Manufacturing: : Plays a role in the synthesis of complex organic molecules.
Environmental Science: : Potential use in the development of sensors for detecting environmental pollutants.
Mecanismo De Acción
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Direcciones Futuras
: Ashok Kumar, B. Sathish Kumar, E. Sreenivas & T. Subbaiah. “Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,2,3-Triazole Tagged 5-[(1H-Indol-3-yl)methylene]pyrimidine-2,4,6-(1H,3H,5H)trione Derivatives.” Russian Journal of General Chemistry, Volume 88, pages 587–595 (2018). Link
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves a multi-step reaction sequence:
Formation of Piperazine Intermediate: : The initial step involves the reaction of a substituted aniline with epichlorohydrin to form the corresponding piperazine derivative.
Sulfonylation: : The intermediate is then subjected to sulfonylation using sulfonyl chloride, introducing the sulfonyl group at a specific position on the piperazine ring.
Pyrimidinedione Formation: : The sulfonylated piperazine is reacted with cyanamide and formic acid under controlled conditions to form the pyrimidinedione ring system.
Industrial Production Methods: In an industrial setting, the production process can be optimized for higher yields and purity, typically involving:
Scale-Up of Reactions: : Utilizing larger reactors and precise control over reaction parameters.
Purification Techniques: : Employing chromatography and recrystallization methods to ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, using agents like sodium borohydride, can reduce specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions, often conducted under acidic or basic conditions, can modify the substituents on the piperazine or phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenated solvents, catalytic amounts of acids or bases.
Major Products: The primary products of these reactions include a variety of oxidized, reduced, or substituted derivatives, each with potential unique applications or properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(trifluoromethyl)phenyl)piperazine derivatives: : Similar in structure, these compounds exhibit related chemical behaviors.
Sulfonyl-substituted pyrimidinediones: : Share the sulfonyl and pyrimidinedione motifs.
Uniqueness
The trifluoromethyl group in 5-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione enhances its lipophilicity and electron-withdrawing properties, distinguishing it from its analogs.
Conclusion
This compound stands out as a versatile compound with significant potential across various scientific domains, from chemistry and biology to industrial applications. Its unique structure facilitates diverse chemical reactions and renders it a valuable tool in scientific research and practical applications.
Propiedades
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c16-15(17,18)10-2-1-3-11(8-10)21-4-6-22(7-5-21)27(25,26)12-9-19-14(24)20-13(12)23/h1-3,8-9H,4-7H2,(H2,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEZDZHHYRSERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
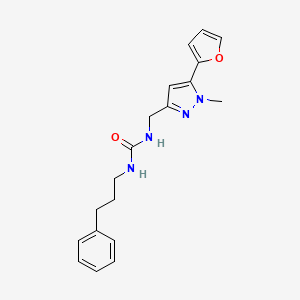
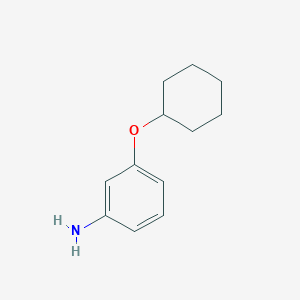
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)

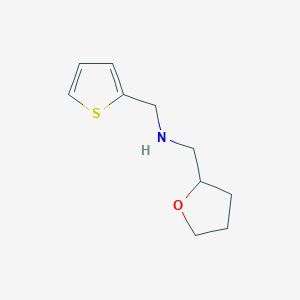
![ethyl 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2967406.png)
![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)
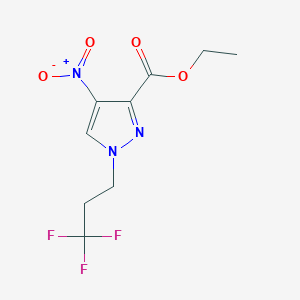
![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)
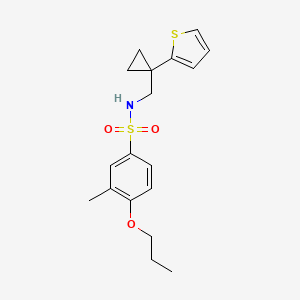
![1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2967414.png)
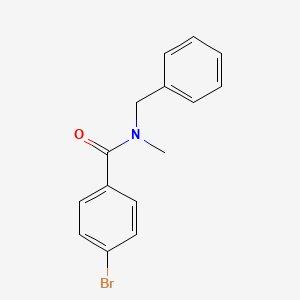
![2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole](/img/structure/B2967416.png)

